2,4,4',5-四氯联苯

描述

Synthesis Analysis The synthesis of chlorinated biphenyls, such as 2,4,4',5-tetrachlorobiphenyl, involves diazotization of dichlorobenzidine followed by chlorination with cuprous chloride and hydrochloric acid. Purification is achieved through alumina column chromatography and recrystallizations from ethanol to obtain products with high purity, free from dioxins and furans, suitable for toxicological studies (Nakatsu et al., 1982).

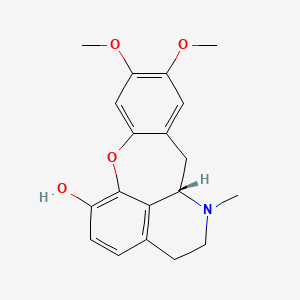

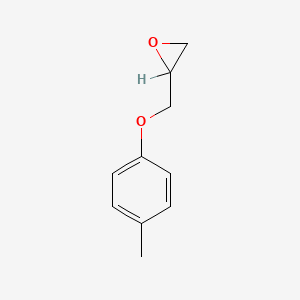

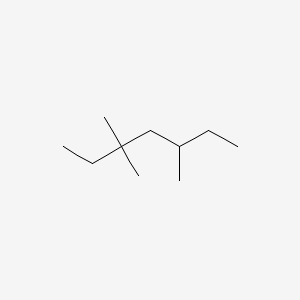

Molecular Structure Analysis The crystal and molecular structure of chlorinated biphenyls, including 2,4,4',5-tetrachlorobiphenyl, often exhibits significant dihedral angles and bond lengths indicative of their planar configurations. These structures are crucial for understanding their physicochemical properties and environmental persistence (Miao et al., 1996).

Chemical Reactions and Properties Polychlorinated biphenyls (PCBs) like 2,4,4',5-tetrachlorobiphenyl undergo various metabolic reactions in vivo, leading to the formation of hydroxylated metabolites. These reactions are essential for assessing the environmental and health impacts of PCBs, as metabolites can exhibit different toxicological profiles compared to their parent compounds (Yamamoto & Yoshimura, 1973).

Physical Properties Analysis Chlorinated biphenyls' physical properties, including solubility, melting points, and crystal structures, are influenced by their chlorination patterns. Studies on these compounds help in understanding their environmental dispersion and bioaccumulation potential (Brandt & Bergman, 1981).

Chemical Properties Analysis The chemical behavior of chlorinated biphenyls is crucial for understanding their environmental stability, degradation pathways, and potential for bioaccumulation. Research into their reactivity, including interactions with biological molecules and potential for forming more toxic metabolites, is vital for assessing their overall environmental impact (Bergman & Wachtmeister, 1977).

科学研究应用

Anaerobic Microorganisms in Dechlorination : Anaerobic microorganisms can metabolically dechlorinate polychlorinated biphenyls like 2,3,5,6-tetrachlorobiphenyl to less chlorinated forms, which is vital for bioremediation strategies (Van Dort & Bedard, 1991).

Hydroxylated Metabolites in Animals : Rabbits fed with 2,5,2',5'-tetrachlorobiphenyl excreted hydroxylated metabolites, providing insights into the metabolic pathways and potential toxicity of these compounds (Gardner et al., 1973).

Developmental Neurotoxicity Studies : Exposure to certain PCB congeners, including 2,4,4'-trichlorobiphenyl and 2,2',5,5'-tetrachlorobiphenyl, can cause neurotoxic effects in neonatal mice, affecting behavior and learning functions. This highlights the importance of studying individual PCB congeners for their neurotoxic potential (Eriksson & Fredriksson, 1996).

Infrared Studies of Hydroxylated Metabolites : Infrared spectroscopy studies of hydroxylated 2,5,2',5'-tetrachlorobiphenyls reveal insights into the dynamic equilibrium of free, intramolecular, and intermolecular hydrogen-bonded forms, which is important for understanding the chemical behavior of these metabolites (Chen, 1976).

Metabolic Behavior in Various Species : The metabolic behavior of different chlorobiphenyl isomers has been studied in pigeons, rats, and brook trout, offering comparative insights into how these species metabolize PCBs (Hutzinger et al., 1972).

Cometabolic Degradation by Microorganisms : Certain strains of bacteria, such as Ralstonia sp. and Pseudomonas sp., can metabolize 2,3,4,5-tetrachlorobiphenyl in the presence of biphenyl, showing potential for bioremediation applications (Adebusoye et al., 2008).

Solubility in Supercritical Fluids : The solubilities of various PCB congeners, including 3,3',4,4'-tetrachlorobiphenyl, in supercritical fluids like carbon dioxide have been studied, which is relevant for developing methods for PCB extraction and purification (Anitescu & Tavlarides, 1999).

Identification of Metabolites : Studies on the identification of metabolites of various PCB congeners, including 2,4,3',4'-tetrachlorobiphenyl, in rat feces contribute to understanding the metabolic pathways and potential risks associated with PCB exposure (Koga et al., 1992).

Toxicity Studies Using Molecular Descriptors : Theoretical chemistry studies linking the toxicity of PCBs to molecular descriptors help in predicting the degree of toxicity of various PCBs, including 2,2',5,5'-tetrachlorobiphenyl (Eddy, 2020).

安全和危害

2,4,4’,5-Tetrachlorobiphenyl may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Relevant Papers There are several relevant papers on 2,4,4’,5-Tetrachlorobiphenyl. For example, “Polychlorinated biphenyls: New evidence from the last decade” provides an overview of the research on PCBs . Another paper, “Kinetics and Threshold Level of 2,3,4,5-Tetrachlorobiphenyl Dechlorination by Anaerobic Bacteria in Sediments” discusses the dechlorination of 2,3,4,5-tetrachlorobiphenyl .

属性

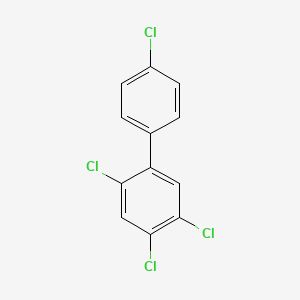

IUPAC Name |

1,2,4-trichloro-5-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)9-5-11(15)12(16)6-10(9)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULCXSBAPHCWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073473 | |

| Record name | 2,4,4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,4',5-Tetrachlorobiphenyl | |

CAS RN |

32690-93-0 | |

| Record name | PCB 74 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32690-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4',5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032690930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4',5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0250484DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1193936.png)